
Oxotitanium(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxotitanium(1+), also known as titanium(IV) oxide or titanyl, is a chemical compound that features a titanium atom bonded to an oxygen atom. This compound is notable for its unique chemical properties and its applications in various fields, including chemistry, biology, medicine, and industry. The titanium-oxygen bond in oxotitanium(1+) is highly stable, making it a valuable compound for various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxotitanium(1+) can be synthesized through several methods. One common approach involves the reaction of titanium tetrachloride with water or alcohols. For example, the hydrolysis of titanium tetrachloride in the presence of water produces oxotitanium(1+):
TiCl4+2H2O→TiO2+4HCl
Another method involves the reaction of titanium tetrachloride with alcohols, such as ethanol, to produce oxotitanium(1+) and hydrochloric acid:
TiCl4+2C2H5OH→TiO2+4HCl+2C2H5OH
Industrial Production Methods: In industrial settings, oxotitanium(1+) is often produced through the sulfate process or the chloride process. The sulfate process involves the digestion of ilmenite ore with sulfuric acid, followed by the precipitation of titanium dioxide. The chloride process involves the chlorination of titanium-containing ores to produce titanium tetrachloride, which is then oxidized to produce oxotitanium(1+).
Analyse Chemischer Reaktionen
Types of Reactions: Oxotitanium(1+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxotitanium(1+) can be oxidized to titanium dioxide in the presence of strong oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to lower oxidation states of titanium using reducing agents such as sodium borohydride.
Substitution: Oxotitanium(1+) can undergo substitution reactions with ligands such as Schiff bases, forming stable complexes.
Major Products: The major products formed from these reactions include titanium dioxide, titanium(III) compounds, and various titanium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Oxotitanium(1+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation reactions.
Biology: Oxotitanium(1+) complexes have been studied for their antimicrobial and antifungal properties.
Medicine: Research has shown that oxotitanium(1+) complexes have potential as anticancer and antitumor agents.
Industry: It is used in the production of pigments, coatings, and photocatalysts for environmental applications.
Wirkmechanismus
The mechanism of action of oxotitanium(1+) involves its ability to form stable complexes with various ligands. These complexes can interact with biological molecules, leading to various biochemical effects. For example, oxotitanium(1+) complexes can inhibit the growth of cancer cells by interfering with their DNA replication processes. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to involve the formation of reactive oxygen species and the disruption of cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
- Titanium dioxide (TiO2)
- Titanium(III) oxide (Ti2O3)
- Titanium(IV) chloride (TiCl4)
Eigenschaften
CAS-Nummer |
60635-32-7 |
|---|---|
Molekularformel |
OTi+ |
Molekulargewicht |
63.866 g/mol |
IUPAC-Name |
oxotitanium(1+) |
InChI |
InChI=1S/O.Ti/q;+1 |
InChI-Schlüssel |
BSQBFKJKNDURTG-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Ti+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)

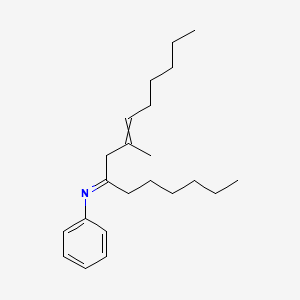

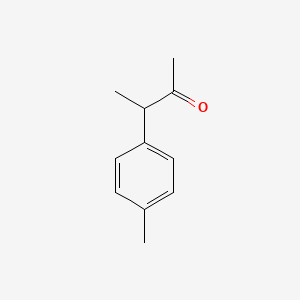
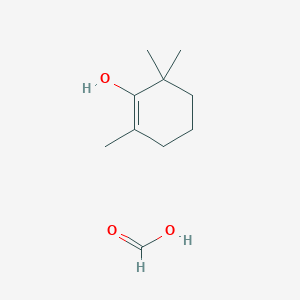

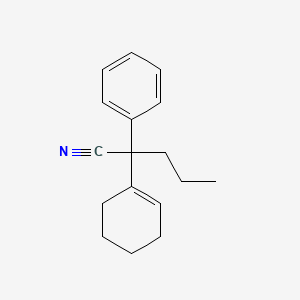
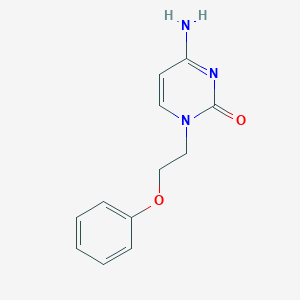
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
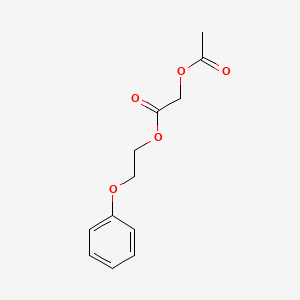
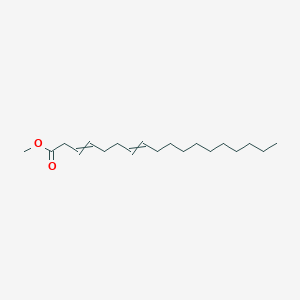
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)
